Human Dihydroorotase (huDHOase) Inhibition: 19.4-Fold Greater Potency Than 5-Fluoroorotic Acid
In a direct head-to-head enzyme assay using the human CAD dihydroorotase domain (huDHOase), 5-aminoorotic acid (5-AOA, the closest tetrahydro analog of CAS 59851-49-9) demonstrated an IC₅₀ of 9.87 μM, compared with 5-fluoroorotic acid (5-FOA) which yielded an IC₅₀ of 191.59 μM [1]. This represents an approximately 19.4-fold greater inhibitory potency for the 5-amino-substituted scaffold. The T1562A loop mutation decreased 5-AOA binding affinity from 18.6 μM to 53.4 μM, confirming loop-dependent recognition [1]. The hexahydro form (CAS 59851-49-9), as the fully saturated congener, is predicted to adopt a more flexible ring conformation that may further modulate active-site complementarity; direct comparative data between the hexahydro and tetrahydro forms await experimental determination.
| Evidence Dimension | huDHOase enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | 5-Aminoorotic acid (tetrahydro analog): IC₅₀ = 9.87 μM; binding affinity Kd = 18.6 μM (wild-type loop) |
| Comparator Or Baseline | 5-Fluoroorotic acid (5-FOA): IC₅₀ = 191.59 μM |
| Quantified Difference | 19.4-fold lower IC₅₀ (greater potency) for 5-AOA vs 5-FOA; approximately 3-fold reduction in binding affinity upon T1562A mutation (18.6 → 53.4 μM) |
| Conditions | Recombinant human CAD dihydroorotase domain; enzyme assay with purified protein; crystal structures solved at 1.83 Å (5-AOA, PDB 9WIC) and 1.55 Å (5-FOA, PDB 9WIN) |
Why This Matters
A 19.4-fold potency differential means that 5-FOA cannot achieve equivalent huDHOase target engagement without substantially higher dosing, making it an inappropriate substitute in any application where dihydroorotase inhibition is the mechanistic objective.
- [1] Huang YH, Huang TY, Wang MC, Huang CY. Structural basis of potent inhibition of the human CAD dihydroorotase domain by 5-aminoorotic acid. Biochemical and Biophysical Research Communications. 2025;787:152804. DOI: 10.1016/j.bbrc.2025.152804. PMID: 41101239. View Source
